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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-6-amine

CAS No.: 50593-30-1

Cat. No.: B1297901

Get Quote

Introduction
2-Methyl-2H-indazol-6-amine is a heterocyclic aromatic amine belonging to the indazole class

of compounds. Indazole derivatives are of significant interest in medicinal chemistry and drug

development due to their wide range of biological activities.[1][2][3][4] The precise substitution

pattern on the indazole ring is critical for its biological function, making unambiguous

characterization essential. The distinction between N-1 and N-2 isomers, for instance, is a

crucial aspect of quality control.[1]

This guide provides a comprehensive framework of orthogonal analytical methods for the

definitive characterization of 2-Methyl-2H-indazol-6-amine. The protocols herein are designed

for researchers, scientists, and drug development professionals to ensure the identity, purity,

and quality of this important chemical entity. The methodologies are grounded in fundamental

principles and adhere to the validation characteristics outlined in ICH Q2(R1) guidelines to

ensure data integrity and trustworthiness.[5][6][7]
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A thorough understanding of the physicochemical properties of 2-Methyl-2H-indazol-6-amine
is the foundation for developing robust analytical methods. These properties guide the selection

of chromatographic conditions, solvents, and spectroscopic parameters.

Property Value Source

Molecular Formula C₈H₉N₃ PubChem CID 590220

Molecular Weight 147.18 g/mol PubChem CID 590220

IUPAC Name 2-methylindazol-6-amine PubChem CID 590220

CAS Number 50593-30-1 PubChem CID 590220

Solubility <0.1 µg/mL (at pH 7.4) PubChem CID 590220

Predicted LogP 1.3 Echemi[8]

Predicted Boiling Point 366.9 ± 22.0 °C at 760 mmHg Echemi[8]

Note: Some properties are predicted and should be confirmed experimentally.

An Integrated Analytical Workflow
A multi-technique, or orthogonal, approach is crucial for the unambiguous characterization of a

chemical substance. By combining data from chromatographic and spectroscopic methods, a

complete profile of the analyte's identity, purity, and structure can be established.
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Caption: Integrated workflow for the characterization of 2-Methyl-2H-indazol-6-amine.

Part 1: Chromatographic Purity and Assay
Chromatographic techniques are essential for separating the main compound from impurities

and for accurate quantification.[1]

High-Performance Liquid Chromatography (HPLC) for
Purity and Assay
HPLC is the primary method for determining the purity of non-volatile organic compounds. A

reversed-phase method is suitable for 2-Methyl-2H-indazol-6-amine, given its moderate

polarity.
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Causality Behind Method Choices:

Column: A C18 column is selected due to its versatility and effectiveness in retaining

moderately polar aromatic compounds like indazole derivatives.

Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is used.

Acetonitrile provides the necessary elution strength, while formic acid helps to protonate the

amine group, ensuring sharp peak shapes and consistent retention.

Detector: A Diode Array Detector (DAD) is chosen to monitor the elution at multiple

wavelengths, which helps in peak tracking during method development and can indicate the

presence of co-eluting impurities with different UV spectra. The primary wavelength is

selected based on the UV maximum of the analyte.

Protocol: HPLC-DAD Method

Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

Degas both mobile phases using sonication or vacuum filtration.[1]

Sample Preparation:

Accurately weigh and dissolve ~10 mg of 2-Methyl-2H-indazol-6-amine in a 10 mL

volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock

solution.[1]

Further dilute to a working concentration of ~0.1 mg/mL.

Filter the sample through a 0.45 µm syringe filter before injection.[1]

Instrumental Parameters:
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Parameter Recommended Setting

Column C18, 4.6 x 150 mm, 5 µm

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 10 µL

Detection DAD, 254 nm (or λmax)

Gradient 10% B to 90% B over 15 min

Run Time 20 minutes

System Suitability Test (SST):

Perform five replicate injections of the standard solution.

The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤

2.0%.

The tailing factor should be between 0.8 and 1.5.

Data Analysis:

Determine purity by calculating the area percentage of the main peak relative to the total

peak area.

Quantify the assay against a reference standard of known purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Volatile Impurities
GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities and residual

solvents that may be present from the synthesis process.[9] Given the compound's amine

group, derivatization is sometimes employed, but direct analysis is often possible.[9]

Protocol: GC-MS Method
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Sample Preparation:

Dissolve ~5 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or

Methanol.

Instrumental Parameters:

Parameter Recommended Setting

Column DB-5ms, 30 m x 0.25 mm, 0.25 µm

Inlet Temperature 280 °C

Injection Mode Split (e.g., 20:1)

Carrier Gas Helium, constant flow 1.2 mL/min

Oven Program
50 °C (hold 2 min), ramp to 300 °C at 15 °C/min,

hold 5 min

MS Transfer Line 290 °C

Ion Source Temp 230 °C

Ionization Mode Electron Ionization (EI), 70 eV

Scan Range 40 - 450 m/z

Data Analysis:

Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Quantify impurities using an internal or external standard method.

Part 2: Spectroscopic Identity and Structure
Elucidation
Spectroscopic methods provide definitive information about the molecular structure, confirming

the identity and connectivity of atoms.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of organic

molecules.[1] Both ¹H and ¹³C NMR are required to confirm the identity of 2-Methyl-2H-
indazol-6-amine and distinguish it from its isomers.

Causality Behind Experimental Choices:

Solvent: DMSO-d₆ is an excellent choice as it can dissolve a wide range of compounds and

the residual solvent peak does not interfere with most analyte signals. It also allows for the

observation of exchangeable protons like those on the amine group.[10]

Techniques: A standard ¹H spectrum provides information on the number and environment of

protons. A ¹³C{¹H} spectrum shows all unique carbon atoms. Advanced 2D NMR experiments

like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities

if the 1D spectra are ambiguous.
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Caption: Decision logic for NMR-based structure elucidation.

Protocol: NMR Data Acquisition

Sample Preparation:
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Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent

(e.g., DMSO-d₆) in an NMR tube.[10]

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum using parameters optimized for

resolution and sensitivity (e.g., 30° pulse, 1-2 second relaxation delay).[10]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to

the low natural abundance of ¹³C.[10]

Data Analysis:

Process the spectra (Fourier transform, phase correction, baseline correction).

Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H,

~39.52 ppm for ¹³C).

Integrate the ¹H signals to determine proton ratios.[1]

Analyze chemical shifts and coupling constants to assign signals to the specific protons

and carbons in the molecule. The pattern of aromatic signals and the chemical shift of the

N-methyl group are key for confirming the 2-Methyl-2H isomer.[11][12][13]

Expected NMR Data Summary (Predicted in DMSO-d₆)

Signal Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

N-CH₃ ~3.9 - 4.1 (s, 3H) ~35 - 40

Amine (NH₂) ~5.0 - 5.5 (s, 2H, broad) -

Aromatic CH ~6.5 - 7.8 (m, 4H) ~100 - 150

Aromatic C-N - ~120 - 145

Aromatic C-NH₂ - ~145 - 155
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High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental

composition of the molecule.

Protocol: HRMS (ESI-TOF) Method

Sample Preparation:

Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or

acetonitrile.

Instrumental Parameters:

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Analyzer: Time-of-Flight (TOF).

Mass Range: 50 - 500 m/z.

Capillary Voltage: ~3500 V.

Data Analysis:

Identify the protonated molecular ion [M+H]⁺.

Compare the measured accurate mass to the theoretical mass for C₈H₁₀N₃⁺ (the

protonated form of C₈H₉N₃). The mass difference should be within 5 ppm.

Theoretical Accurate Mass:

C₈H₉N₃ (Neutral): 147.0796

[C₈H₉N₃+H]⁺: 148.0875

Conclusion
The application of this integrated set of orthogonal analytical methods—HPLC for purity, GC-

MS for volatile impurities, and NMR and HRMS for definitive structural confirmation—provides
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a robust and reliable framework for the complete characterization of 2-Methyl-2H-indazol-6-
amine. Adherence to these protocols and the principles of method validation ensures the

generation of high-quality, trustworthy data essential for research, quality control, and

regulatory submissions in the pharmaceutical industry.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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